[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid
Overview
Description
“[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid” is a chemical compound with the molecular formula C19H21ClN2O4 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular weight of this compound is 376.83 . The molecular structure includes a 3-chlorophenyl group, a 4-methoxyphenyl group, and an acetic acid group .Scientific Research Applications
Synthesis and Antimicrobial Agents
- A study on the synthesis of formazans from a Mannich base derivative, similar in structure to the compound , revealed their potential as antimicrobial agents. This research demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Corrosion Inhibition
- Research on quinoxalines compounds, including ones structurally related to the specified compound, found them effective as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations correlated molecular structure with inhibition efficiency (Zarrouk et al., 2014).
Ethylene Formation Inhibition in Plants
- A study on new derivatives of aminooxyacetic acid, structurally related to the specified compound, found them effective in inhibiting ethylene formation in higher plants. These compounds reduced ethylene evolution in oilseed rape and barley leaves and delayed senescence in cut carnation flowers (Kirchner, Schmidt, Jung, & Rademacher, 1993).
Quantum Chemical Studies
- Quantum chemical calculations on similar compounds showed relationships between molecular structures and their properties, aiding in the development of efficient synthetic pathways and understanding of their interactions (Farouk, Ibrahim, & El-Gohary, 2021).
Synthesis and Characterization
- The synthesis and characterization of new quinazolines and triazolylindole derivatives structurally related to the compound have been explored, indicating potential in developing novel compounds with specific properties (Desai, Shihora, & Moradia, 2007); (Singh & Vedi, 2014).
Future Directions
Properties
IUPAC Name |
2-(N-[2-[2-(3-chlorophenyl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-26-17-7-5-16(6-8-17)22(13-19(24)25)12-18(23)21-10-9-14-3-2-4-15(20)11-14/h2-8,11H,9-10,12-13H2,1H3,(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZNIFCTMOHYOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=CC=C2)Cl)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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